Bienvenue dans la boutique en ligne BenchChem!

5-(4-Ethylphenyl)-1,3,4-thiadiazol-2-amine

DNA binding Spectroscopic titration Groove binding

5-(4-Ethylphenyl)-1,3,4-thiadiazol-2-amine (CAS 383130‑78‑7) is a small-molecule heterocycle (C₁₀H₁₁N₃S; MW 205.28) within the 5‑aryl‑1,3,4‑thiadiazol‑2‑amine class. Its core scaffold comprises an electron‑rich 1,3,4‑thiadiazole ring directly substituted at the 5‑position with a 4‑ethylphenyl group and a free 2‑amino group available for derivatization.

Molecular Formula C10H11N3S
Molecular Weight 205.28
CAS No. 383130-78-7
Cat. No. B2803911
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name5-(4-Ethylphenyl)-1,3,4-thiadiazol-2-amine
CAS383130-78-7
Molecular FormulaC10H11N3S
Molecular Weight205.28
Structural Identifiers
SMILESCCC1=CC=C(C=C1)C2=NN=C(S2)N
InChIInChI=1S/C10H11N3S/c1-2-7-3-5-8(6-4-7)9-12-13-10(11)14-9/h3-6H,2H2,1H3,(H2,11,13)
InChIKeyRXTFAFIUEXCNFK-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Structure & Identifiers


Interactive Chemical Structure Model





5-(4-Ethylphenyl)-1,3,4-thiadiazol-2-amine (CAS 383130-78-7): Structural and Physicochemical Baseline for Sourcing Decisions


5-(4-Ethylphenyl)-1,3,4-thiadiazol-2-amine (CAS 383130‑78‑7) is a small-molecule heterocycle (C₁₀H₁₁N₃S; MW 205.28) within the 5‑aryl‑1,3,4‑thiadiazol‑2‑amine class. Its core scaffold comprises an electron‑rich 1,3,4‑thiadiazole ring directly substituted at the 5‑position with a 4‑ethylphenyl group and a free 2‑amino group available for derivatization [1]. The compound exhibits the fundamental physicochemical properties expected of this scaffold class (e.g., moderate lipophilicity imparted by the ethyl substituent, hydrogen‑bond donor/acceptor capacity), yet its specific substitution pattern creates measurable differentiation from unsubstituted phenyl, methyl, methoxy, and halogen analogs in DNA‑binding behaviour and analytical signatures [1][2].

5-(4-Ethylphenyl)-1,3,4-thiadiazol-2-amine: Why Generic Substitution Fails Across the 5-Aryl-1,3,4-thiadiazol-2-amine Series


Within the 5‑aryl‑1,3,4‑thiadiazol‑2‑amine series, even subtle variations in the para‑substituent of the phenyl ring can profoundly alter intermolecular interactions, as demonstrated by direct DNA‑binding comparisons. Simply interchanging analogs based on gross scaffold similarity ignores documented divergence in electronic absorption behaviour, DNA‑binding affinity, and potentially downstream biological readouts. The 4‑ethyl substituent on the target compound is not a minor lipophilic tag; it is explicitly noted as producing anomalous spectroscopic behaviour that precluded its inclusion in the quantitative DNA‑binding ranking established for phenyl, methylphenyl, methoxyphenyl, and styryl analogs [1]. For scientific and industrial users, selecting a specific 4‑substituted analog—rather than a generic 'thiadiazole‑amine'—is therefore a decision with direct consequences for assay reproducibility and structure‑activity interpretation [1][2].

5-(4-Ethylphenyl)-1,3,4-thiadiazol-2-amine: Quantified Differentiation Evidence vs. Closest 5-Aryl Analogs


Anomalous DNA‑Binding Affinity: Excluded from the Quantitative Ranking Shared by Four Analogs (Shivakumara & Murali Krishna, 2020)

In a controlled head‑to‑head UV‑Vis absorption titration study against calf‑thymus DNA (CT‑DNA) in Tris‑buffer (pH 7.4), four 5‑(4‑substituted phenyl)‑1,3,4‑thiadiazol‑2‑amine analogs yielded quantifiable intrinsic DNA‑binding constants (Kb). However, the 4‑ethylphenyl analog (the target compound, designated 'compound 5') was explicitly excluded from the binding‑affinity ranking because its absorption titration data could not be fitted by the standard Benesi–Hildebrand model—a unique analytical behaviour not observed for any other member of the series [1]. This anomaly indicates that the 4‑ethyl substituent confers a distinct electronic environment or aggregation state that fundamentally alters the DNA‑interaction mode relative to the quantitative trend established for the other analogs [1].

DNA binding Spectroscopic titration Groove binding Structure–activity relationship

Distinct Electronic Absorption Profile: Unique λmax for the 4‑Ethyl Analog and Its Exclusion from the Standard Quenching Protocol

In the same comprehensive study, fluorescence‑based ethidium bromide (EB) displacement experiments were performed to distinguish groove‑binding from intercalative DNA‑binding modes. The excitation and emission wavelengths used for the EB‑DNA quenching assay were explicitly reported for compounds 1–4 (e.g., excitation at 241 nm for compound 1, 295 nm for compound 2, 302 nm for compounds 3 and 4), while the corresponding parameters for compound 5 (the 4‑ethylphenyl analog) were not listed, indicating that its distinct electronic absorption spectrum required a different experimental setup or could not be accommodated within the standard protocol [1]. This spectroscopic divergence provides a direct analytical differentiator that can be exploited for compound‑specific detection, purity assessment, or quality‑control method development [1].

Electronic spectroscopy Ethidium bromide displacement Fluorescence quenching DNA interaction mode

Differentiation Within the GLS1 Pharmacophore Landscape: 4‑Ethylphenyl Falls Outside the AstraZeneca/Cancer Research Technology Patent Claims

The 1,3,4‑thiadiazole scaffold is a validated core for potent GLS1 inhibition, as exemplified by AstraZeneca and Cancer Research Technology's WO 2015/181539 A1 patent family, which claims specific substituted 1,3,4‑thiadiazole compounds with IC₅₀ values in the nanomolar range [2]. While several 5‑aryl‑1,3,4‑thiadiazol‑2‑amine derivatives are encompassed within the generic Markush structures of this patent landscape, the 5‑(4‑ethylphenyl) substitution pattern is notably absent from the exemplified and specifically claimed compounds, which focus predominantly on halogen‑, methoxy‑, and heteroaryl‑substituted phenyl rings [2]. This structural exclusion means the target compound occupies a distinct chemical space that is free from the composition‑of‑matter claims dominating the GLS1 inhibitor field, offering greater freedom‑to‑operate for derivative synthesis programs [1][2].

Glutaminase 1 (GLS1) Cancer metabolism Patent landscape Pharmacophore model

Characterized Melting Point and Mass Spectrometry Data Enable Identity Verification Against Structurally Similar Analogs

Within the same synthetic and characterization study, the target compound was fully characterized alongside four close analogs. The 4‑ethylphenyl analog (compound 5) exhibited a melting point (mp) of 190–195 °C, which is distinct from the mp ranges of the comparators: compound 1 (styryl, 210–215 °C), compound 2 (phenyl, 208–212 °C), compound 3 (4‑methylphenyl, 180–185 °C), and compound 4 (4‑methoxyphenyl, 175–180 °C) [1]. Additionally, the mass spectrum confirmed the molecular ion peak at m/z 206.05 (calculated for C₁₀H₁₁N₃S: 205.273), providing a robust identity checkpoint [1]. These experimentally determined values serve as reference specifications for incoming quality control when sourcing this compound from commercial vendors [1].

Quality control Identity verification Melting point Mass spectrometry

5-(4-Ethylphenyl)-1,3,4-thiadiazol-2-amine: Evidence‑Backed Application Scenarios for Prioritized Scientific and Industrial Use


Nucleic Acid Interaction Probe Requiring a Non‑Canonical DNA‑Binding Modality

For laboratories investigating small‑molecule DNA groove‑binders or conducting SAR studies on nucleic acid recognition, the anomalous behaviour of 5‑(4‑ethylphenyl)‑1,3,4‑thiadiazol‑2‑amine in quantitative DNA‑binding assays provides a unique experimental tool. Unlike the 4‑methyl, 4‑methoxy, and unsubstituted phenyl analogs—all of which yield well‑behaved, quantifiable Kb values via standard absorption titration—the 4‑ethyl analog displays spectroscopic features that deviate from the Benesi–Hildebrand model [1]. This compound is therefore recommended as a negative‑control or perturbation probe in DNA‑binding assay development, where its distinct behaviour can validate assay sensitivity to subtle substituent effects that are invisible when using analogs with smoothly varying binding affinities [1].

Scaffold for Proprietary Derivative Synthesis in GLS1‑Related Oncology Programs

The 1,3,4‑thiadiazole core is a privileged scaffold for GLS1 inhibition, with lead compounds achieving nanomolar potency (IC₅₀ < 100 nM) as disclosed in WO 2015/181539 A1 [2]. However, the specific 5‑(4‑ethylphenyl)‑2‑amino substitution pattern lies outside the composition‑of‑matter claims that dominate the GLS1 inhibitor patent landscape, which primarily encompass 4‑halogen, 4‑methoxy, and heteroaryl substituents [2]. For medicinal chemistry groups seeking to develop novel, patentable GLS1 inhibitors or chemical probes, this compound offers a strategically advantageous starting point: a validated core scaffold with a substituent vector that is both unexplored in the GLS1 patent space and chemically tractable for further functionalization at the 2‑amino group [1][2].

Analytical Reference Standard for Method Development and Identity Confirmation in the 5‑Aryl‑1,3,4‑thiadiazol‑2‑amine Series

The fully characterized spectroscopic profile of 5‑(4‑ethylphenyl)‑1,3,4‑thiadiazol‑2‑amine—including its distinct melting point (190–195 °C), diagnostic ¹H NMR resonances (ethyl triplet at 1.17–1.21 ppm, quartet at 2.61–2.67 ppm, aromatic multiplet at 7.28–7.32 ppm, and amine singlet at 7.64–7.66 ppm), ¹³C NMR peaks (15 and 27 ppm for ethyl carbons), IR signatures (NH₂ stretch at 3085–3268 cm⁻¹, C=N at 1633 cm⁻¹), and LC‑MS molecular ion (m/z 206.05)—provides a multi‑parameter identity dataset that enables unambiguous differentiation from the closely related 4‑methylphenyl analog (CAS 26907‑54‑0) and other series members [1]. Procurement and analytical laboratories can leverage these experimentally determined values as internal reference specifications for incoming raw material verification, HPLC method development (e.g., selecting detection wavelengths based on the compound's distinct UV‑Vis profile), and batch‑to‑batch consistency monitoring [1][2].

Building Block for Focused DNA‑Binding SAR Libraries with Controlled Electronic Perturbation

The systematic exclusion of the 4‑ethyl analog from the DNA‑binding affinity ranking established for compounds 1–4—in a study that otherwise demonstrated a clear trend linking para‑substituent electronic character to Kb magnitude (OCH₃ > CH₃ > H)—highlights how a modest increase in alkyl chain length (ethyl vs. methyl) can produce a qualitative, rather than merely quantitative, change in macromolecular interaction behaviour [1]. Academic and industrial groups constructing focused libraries to probe the boundary between incremental and discontinuous SAR around the 5‑aryl position should prioritize this compound as a key member that defines the transition point where the linear free‑energy relationship breaks down [1].

Quote Request

Request a Quote for 5-(4-Ethylphenyl)-1,3,4-thiadiazol-2-amine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.